molecular formula C25H17FN2O3S2 B280781 4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide

4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide

Katalognummer: B280781
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: HLVJWPTZQDKJQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide, also known as AQ-13, is a promising compound that has been extensively studied for its potential use in cancer treatment. AQ-13 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Wirkmechanismus

4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, this compound induces DNA damage and cell cycle arrest, leading to apoptosis or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for cancer treatment. It has been found to be effective in reducing tumor growth in animal models, without causing significant side effects. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide has several advantages for lab experiments, including its low toxicity, good solubility, and high purity. However, it also has some limitations, including its limited stability in aqueous solutions and its potential for oxidation under certain conditions. These limitations should be taken into account when designing experiments using this compound.

Zukünftige Richtungen

There are several future directions for research on 4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound and its analogs. Another area of research is the investigation of the mechanism of action of this compound, including its interaction with topoisomerase II and other cellular targets. Additionally, the potential use of this compound in combination with other anticancer drugs or targeted therapies should be explored. Finally, the development of this compound as a therapeutic agent for other diseases, such as inflammatory disorders, should also be investigated.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest. This compound has low toxicity and good pharmacokinetic properties, making it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and to explore its potential use in combination with other anticancer drugs or targeted therapies.

Synthesemethoden

The synthesis of 4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide involves the reaction of 4-fluoronitrobenzene with 1-naphthylamine in the presence of a reducing agent. The resulting product is then reacted with 8-quinolinethiol and benzenesulfonyl chloride to obtain this compound. The synthesis of this compound has been optimized to yield high purity and good yields.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for the treatment of drug-resistant cancers.

Eigenschaften

Molekularformel

C25H17FN2O3S2

Molekulargewicht

476.5 g/mol

IUPAC-Name

4-fluoro-N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide

InChI

InChI=1S/C25H17FN2O3S2/c26-17-10-12-18(13-11-17)33(30,31)28-21-15-23(25(29)20-8-2-1-7-19(20)21)32-22-9-3-5-16-6-4-14-27-24(16)22/h1-15,28-29H

InChI-Schlüssel

HLVJWPTZQDKJQP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.